molecular formula C5H13NO7P2 B1618906 (Morpholin-4-ylmethylene)bisphosphonic acid CAS No. 32545-75-8

(Morpholin-4-ylmethylene)bisphosphonic acid

Cat. No.: B1618906
CAS No.: 32545-75-8
M. Wt: 261.11 g/mol
InChI Key: KVUUQMDVROTSNI-UHFFFAOYSA-N
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Description

(Morpholin-4-ylmethylene)bisphosphonic acid is a compound that belongs to the class of bisphosphonates, which are characterized by the presence of two phosphonate groups attached to a central carbon atom. This compound has a molecular formula of C₅H₁₃NO₇P₂ and a molecular weight of 261.11 g/mol . Bisphosphonates are known for their ability to inhibit bone resorption and are widely used in the treatment of various bone diseases .

Chemical Reactions Analysis

Types of Reactions

(Morpholin-4-ylmethylene)bisphosphonic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include various phosphonic acids, phosphonates, and substituted bisphosphonates .

Properties

IUPAC Name

[morpholin-4-yl(phosphono)methyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO7P2/c7-14(8,9)5(15(10,11)12)6-1-3-13-4-2-6/h5H,1-4H2,(H2,7,8,9)(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUUQMDVROTSNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50954286
Record name [(Morpholin-4-yl)methylene]bis(phosphonic acid)
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Molecular Weight

261.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32545-75-8
Record name Morpholinomethanediphosphonic acid
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Record name (Morpholin-4-ylmethylene)bisphosphonic acid
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Record name NSC722612
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Record name [(Morpholin-4-yl)methylene]bis(phosphonic acid)
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Record name (morpholin-4-ylmethylene)bisphosphonic acid
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Synthesis routes and methods

Procedure details

115 parts of N-formylmorpholine and 82 parts of phosphorous acid were mixed and reacted with 137 parts of phosphorus trichloride. The reaction mixture was then treated with about 5000 parts of water, and the solution was filtered and concentrated. The precipitate obtained was isolated and recrystallized from water/acetone. After drying, a yield of 35% of morpholinomethanediphosphonic acid was obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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